molecular formula C11H18N2O3 B6162954 tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 1622919-66-7

tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B6162954
CAS No.: 1622919-66-7
M. Wt: 226.27 g/mol
InChI Key: OXGZIGAYYGRTHO-SFYZADRCSA-N
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Description

tert-Butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a bicyclic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in the biological pathways of interest. The exact pathways and molecular targets would depend on the specific application of the compound .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate lies in its specific diazabicyclo structure, which imparts distinct chemical and biological properties compared to its similar compounds. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1622919-66-7

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1

InChI Key

OXGZIGAYYGRTHO-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(=O)NC2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2

Purity

95

Origin of Product

United States

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